molecular formula C14H12ClN3OS2 B2987383 5-chloro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1448060-90-9

5-chloro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2987383
CAS RN: 1448060-90-9
M. Wt: 337.84
InChI Key: OLWMKFUUDIADTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for investigating biological mechanisms and as a potential therapeutic agent.

Scientific Research Applications

Comprehensive Analysis of 5-Chloro-N-[2-(3-Thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide Applications:

Antimicrobial Activity

Thiophene derivatives have been reported to exhibit antimicrobial properties. They can inhibit the growth of various bacteria such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus .

Analgesic and Anti-inflammatory

These compounds are also known for their analgesic and anti-inflammatory effects, which could be beneficial in the development of new pain relief medications .

Antihypertensive Effects

Thiophene derivatives may possess antihypertensive properties, suggesting potential applications in managing high blood pressure .

Antitumor Activity

Some thiophene derivatives have shown antitumor activity, indicating their use in cancer research and potential as chemotherapeutic agents .

Corrosion Inhibition

In the field of materials science, these compounds can act as corrosion inhibitors for metals, which is valuable in industrial applications .

Optoelectronic Devices

Due to their electronic properties, thiophene derivatives are used in the fabrication of light-emitting diodes (LEDs), contributing to advancements in optoelectronic devices .

Anti-Tobacco Mosaic Virus (TMV) Activity

Research has been conducted on thiophene derivatives for their activity against Tobacco Mosaic Virus (TMV), which is significant for protecting crops from this virus .

Medicinal Chemistry

Thiophene-based analogs are a focus for medicinal chemists due to their diverse biological effects, which aid in developing advanced compounds with various biological activities .

properties

IUPAC Name

5-chloro-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS2/c15-13-4-3-12(21-13)14(19)16-6-8-18-7-5-10(17-18)11-2-1-9-20-11/h1-5,7,9H,6,8H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWMKFUUDIADTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

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